2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-
Description
Properties
CAS No. |
56599-49-6 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-[10-(oxan-2-yloxy)decoxy]oxane |
InChI |
InChI=1S/C20H38O4/c1(3-5-9-15-21-19-13-7-11-17-23-19)2-4-6-10-16-22-20-14-8-12-18-24-20/h19-20H,1-18H2 |
InChI Key |
PUNRUQMSVWYKJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCOC2CCCCO2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- Cycloalkanones or arylacetones as ketone precursors.
- N,N-dimethylformamide dimethyl acetal (DMFDMA) as a one-carbon building block.
- Hippuric acid (N-benzoylglycine) as an amide source.
- Acetic anhydride as a dehydrating and activating agent.
- Solvents such as ethanol for precipitation and purification.
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to reduce the total reaction time significantly—from 29 hours under conventional heating to approximately 10 hours—while maintaining comparable yields (65% vs. 62%). This method is particularly beneficial for scale-up and sterically hindered substrates.
Reaction Conditions and Yields
| Step | Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| α-Enaminoketone formation | Reflux with DMFDMA | 16 h | Intermediate | Intermediate not isolated |
| Cyclization with hippuric acid | 90 °C, acetic anhydride | 4 h | 65-81 | One-pot synthesis; yields depend on substrate |
| Benzoyl deprotection | Conc. H$$2$$SO$$4$$, gentle heat | Variable (hours) | 78-97 | Produces 3-amino derivatives |
| Microwave-assisted synthesis | Microwave irradiation | ~10 h total | ~62-65 | Significant time reduction |
Mechanistic Insights and Research Findings
- The initial reaction with DMFDMA generates an α-enaminoketone intermediate, which is electrophilic and primed for nucleophilic attack.
- Hippuric acid acts as an acylating agent, facilitating cyclization to the pyran-2-one ring.
- Acetic anhydride serves both as solvent and dehydrating agent, promoting ring closure.
- The benzoyl protecting group stabilizes the amino function during synthesis but can be removed post-synthesis to yield free amines.
- Microwave activation accelerates the reaction kinetics without compromising product integrity or yield.
Chemical Reactions Analysis
2H-Pyran, 2,2’-[1,10-decanediylbis(oxy)]bis[tetrahydro-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential in drug development. Notably, derivatives of pyran compounds are known for their diverse biological activities.
Anticancer and Antimicrobial Activity
Research indicates that derivatives of 2H-pyran can serve as precursors for synthesizing pharmacologically active compounds. For instance:
- Dihydrophenanthrenes synthesized from 2H-pyran derivatives have shown promise in creating light-emitting devices and possess potential anticancer properties .
- Tetralin-cored drug molecules , derived from 2-tetralones (related to 2H-pyran), exhibit significant anti-tumor and antimicrobial activities. Notable examples include idarubicin and daunomycinone, both of which are recognized for their anticancer effects .
Neuropharmacological Applications
Compounds related to 2H-pyran have been explored for their effects on the central nervous system. For example:
- Rotigotine , a dopamine agonist used in Parkinson’s disease treatment, has structural similarities to pyran derivatives .
- Nepinalone , an antitussive agent, is synthesized from related compounds and demonstrates the therapeutic potential of pyran derivatives in treating CNS-related disorders .
Materials Science Applications
The structural versatility of 2H-pyran allows it to be used in the synthesis of advanced materials.
Synthesis of Functionalized Materials
The ability to create functionalized spirocyclic ketals through asymmetric oxidative spirocyclization highlights its utility in materials science:
- The synthesis involves a carbanion-induced ring transformation of 2H-pyran-2-ones, leading to materials with unique properties suitable for various applications .
Light Emitting Devices
Research has also focused on the use of pyran derivatives in developing light-emitting devices:
- The transformation of 2H-pyran derivatives into dihydrophenanthrenes has been utilized to fabricate devices emitting blue to green light, showcasing their relevance in optoelectronic applications .
Case Study 1: Synthesis of Anticancer Agents
A study published in the Australian Journal of Chemistry detailed the synthesis of functionalized tetrahydroisoquinolines using ring transformation strategies involving 2H-pyran derivatives. The resulting compounds exhibited promising anticancer activity against various cell lines, indicating the potential for further development into therapeutic agents .
Case Study 2: Development of Light Emitting Devices
Another research effort focused on using spirocyclic ketals derived from 2H-pyran for creating efficient light-emitting diodes (LEDs). The study demonstrated that these materials not only provided high luminescence but also stability under operational conditions, making them suitable candidates for commercial LED applications .
Mechanism of Action
The mechanism of action of 2H-Pyran, 2,2’-[1,10-decanediylbis(oxy)]bis[tetrahydro-] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- XLogP3 : 5.2 (indicating high lipophilicity)
- Topological Polar Surface Area (TPSA) : 36.9 Ų (moderate polarity due to ether and pyran oxygen atoms)
- Rotatable Bonds : 13 (high flexibility from the long alkyl chain)
- Stereochemistry : Contains two undefined stereocenters .
Applications: Potential uses in polymer crosslinking, drug delivery (due to balanced lipophilicity and molecular size), and as intermediates in organic synthesis.
Comparison with Structural Analogs
2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- (CAS 736-42-5)
- Structure : Cyclohexane diyl spacer replaces the decamethylene chain.
- Molecular Formula : C₁₆H₂₈O₄
- Molecular Weight : 284.39 g/mol
- Lipophilicity: Expected lower XLogP3 (unreported) due to reduced alkyl content. Applications: Suited for rigid matrices, e.g., liquid crystals or stiff polymer networks .
2H-Pyran, 2,2'-[1,12-dodecanediylbis(oxy)]bis[tetrahydro- (CAS 55009-72-8)
- Structure : Dodecamethylene (12-carbon) spacer.
- Molecular Formula : C₂₂H₄₂O₄
- Molecular Weight : 370.57 g/mol
- Key Differences :
Bis(tetrahydropyranyl) Ether (CAS 709-84-2)
- Structure : Direct oxygen linkage between pyran rings without an alkyl spacer.
- Molecular Formula : C₁₀H₁₈O₃
- Molecular Weight : 186.25 g/mol
- Key Differences :
Comparative Data Table
| Property | Target Compound (CAS 56599-49-6) | Cyclohexane Analog (CAS 736-42-5) | Dodecamethylene Analog (CAS 55009-72-8) | Bis(tetrahydropyranyl) Ether (CAS 709-84-2) |
|---|---|---|---|---|
| Spacer Type | Decamethylene (10C) | Cyclohexane diyl | Dodecamethylene (12C) | None (direct O-linkage) |
| Molecular Formula | C₂₀H₃₈O₄ | C₁₆H₂₈O₄ | C₂₂H₄₂O₄ | C₁₀H₁₈O₃ |
| Molecular Weight (g/mol) | 342.51 | 284.39 | 370.57 | 186.25 |
| XLogP3 | 5.2 | Not reported | Not reported | Not reported |
| TPSA (Ų) | 36.9 | ~36.9 (estimated) | ~36.9 (estimated) | ~36.9 (estimated) |
| Rotatable Bonds | 13 | ~8 (estimated) | 15 | 2 |
| Applications | Drug delivery, polymers | Rigid matrices, liquid crystals | Sustained-release systems | Protecting groups in synthesis |
Research Findings and Trends
- Lipophilicity vs. Chain Length : Increasing alkyl spacer length correlates with higher XLogP3, enhancing lipid bilayer penetration but reducing water solubility .
- Flexibility and Crystallinity : Longer alkyl chains (e.g., 12C) reduce crystallinity, favoring amorphous solid dispersions in pharmaceuticals .
- Rigid vs. Flexible Spacers : Cyclohexane analogs offer thermal stability, while flexible spacers improve processability in polymer blends .
Biological Activity
2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-] (CAS No. 55056-80-9) is a complex organic compound characterized by its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of 2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-] is , with a molecular weight of 1049.20 g/mol. The compound features a tetrahydropyran structure that contributes to its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| CAS Number | 55056-80-9 |
| Molecular Formula | C₅₁H₈₄O₂₂ |
| Molecular Weight | 1049.20 g/mol |
| Storage Conditions | Inert atmosphere, 2-8°C |
Pharmacological Properties
Research indicates that compounds similar to 2H-Pyran can exhibit various biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, which help in scavenging free radicals.
- Antimicrobial Effects : Some studies suggest that pyran derivatives possess antimicrobial properties against various pathogens.
- Cytotoxicity : Certain derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
The biological effects of 2H-Pyran may be attributed to several mechanisms:
- Free Radical Scavenging : By donating electrons to free radicals, it may reduce oxidative stress in cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to disease progression.
- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to interact with cell membranes, potentially altering permeability and affecting cellular functions.
Study on Antioxidant Activity
A study evaluated the antioxidant activity of various pyran derivatives using DPPH radical scavenging assays. Results indicated that compounds with multiple hydroxyl groups exhibited significantly higher antioxidant capacities compared to those with fewer functional groups.
Antimicrobial Activity Assessment
In another investigation, the antimicrobial efficacy of 2H-Pyran was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent.
Cytotoxicity Evaluation
A cytotoxicity study on human cancer cell lines revealed that certain concentrations of 2H-Pyran induced apoptosis in cancer cells while sparing normal cells. This selectivity highlights its potential for therapeutic applications in oncology.
Q & A
Advanced Research Question
- QSAR models : Predict moderate aquatic toxicity (LC₅₀ ≈ 10 mg/L for Daphnia magna) due to the hydrophobic chain.
- Biodegradation : EPI Suite estimates >60% degradation in 28 days (MITI test), but lab studies show recalcitrance under anaerobic conditions .
- Soil mobility : High Kₒc (organic carbon partition coefficient) values (>5000) suggest strong adsorption to soil particles, limiting groundwater contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
